molecular formula C45H51F3N8O7S B10828215 Relamorelin tfa

Relamorelin tfa

Cat. No.: B10828215
M. Wt: 905.0 g/mol
InChI Key: YKEWFQMJVBJGEJ-GTKQDQPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Relamorelin trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of relamorelin trifluoroacetate involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Relamorelin trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic aromatic substitution reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted aromatic compounds .

Scientific Research Applications

Relamorelin trifluoroacetate has several scientific research applications, including:

Mechanism of Action

Relamorelin trifluoroacetate exerts its effects by selectively binding to and activating the ghrelin/growth hormone secretagogue receptor (GHSR). This activation stimulates the release of growth hormone, prolactin, and cortisol, and increases appetite. The compound also accelerates gastric emptying and improves gastrointestinal motility by stimulating the nodose afferents and dorsal motor nucleus of the vagus neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Relamorelin trifluoroacetate is unique due to its improved potency and pharmacokinetics compared to natural ghrelin. It has a higher affinity for the ghrelin receptor and better stability, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEWFQMJVBJGEJ-GTKQDQPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H51F3N8O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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